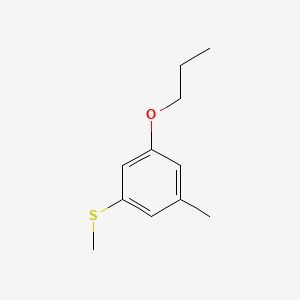
Methyl(3-methyl-5-propoxyphenyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(3-methyl-5-propoxyphenyl)sulfane is an organic compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol It is characterized by the presence of a sulfane group attached to a phenyl ring, which is further substituted with a methyl group and a propoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(3-methyl-5-propoxyphenyl)sulfane typically involves the reaction of 3-methyl-5-propoxyphenyl halide with a methyl sulfide source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Methyl(3-methyl-5-propoxyphenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl(3-methyl-5-propoxyphenyl)sulfane involves its interaction with molecular targets through its sulfane group. This group can participate in redox reactions, forming reactive intermediates that can interact with biological molecules. The phenyl ring allows for further functionalization, enabling the compound to engage in various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Methyl(3-methyl-5-ethoxyphenyl)sulfane
- Methyl(3-methyl-5-butoxyphenyl)sulfane
- Methyl(3-methyl-5-methoxyphenyl)sulfane
Comparison: Methyl(3-methyl-5-propoxyphenyl)sulfane is unique due to the presence of the propoxy group, which imparts distinct chemical properties compared to its analogs with different alkoxy groups. The length and branching of the alkoxy group can influence the compound’s reactivity, solubility, and interaction with other molecules .
Propriétés
Formule moléculaire |
C11H16OS |
|---|---|
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
1-methyl-3-methylsulfanyl-5-propoxybenzene |
InChI |
InChI=1S/C11H16OS/c1-4-5-12-10-6-9(2)7-11(8-10)13-3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
NKVXXHBZHUDMEI-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=CC(=C1)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


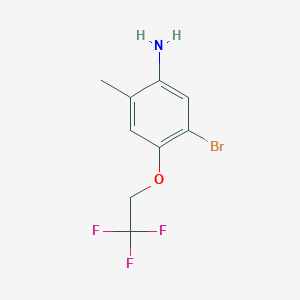
![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B14763298.png)
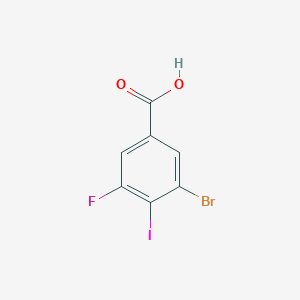

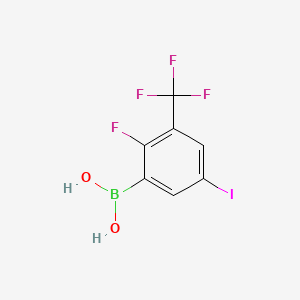
![Naphtho[2,3-c]acridine](/img/structure/B14763349.png)
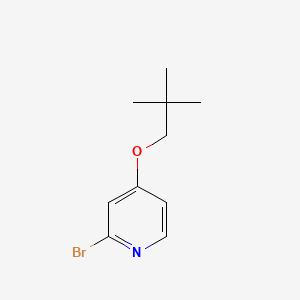
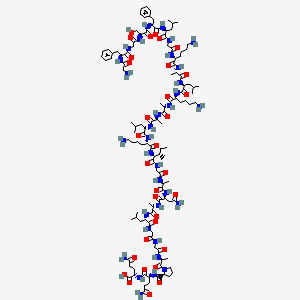

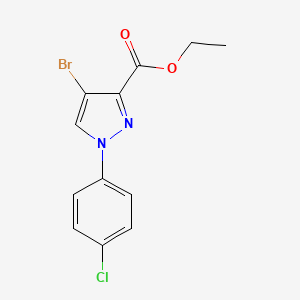
![Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)
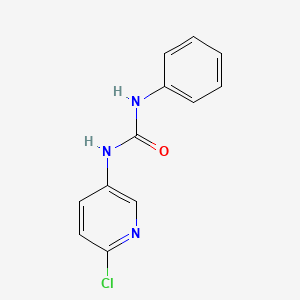
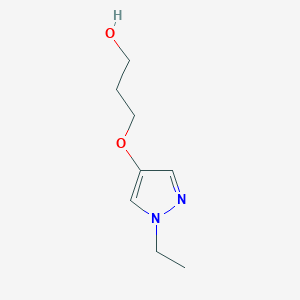
![(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763400.png)
